Technical Support Center: Enhancing the Efficiency of Hexafluoroethane-Based Refrigerants

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Compound of Interest		
Compound Name:	Hexafluoroethane	
Cat. No.:	B1207929	Get Quote

Welcome to the technical support center for researchers, scientists, and drug development professionals working with **hexafluoroethane** (C_2F_6)-based refrigerants. This resource provides troubleshooting guidance and practical information to help you optimize the efficiency of your low-temperature refrigeration systems.

Frequently Asked Questions (FAQs)

Q1: What is **hexafluoroethane** (C_2F_6) and how is it used in refrigeration?

A1: **Hexafluoroethane**, also known as R-116, is a colorless, odorless, and non-flammable gas. Due to its thermodynamic properties, it is a component in refrigerant blends designed for very low-temperature applications, such as cryogenic storage and environmental test chambers.[1] [2][3] A common blend is R-508B, which is a near-azeotropic mixture of **hexafluoroethane** (R-116) and trifluoromethane (R-23).[2][3]

Q2: What are the primary advantages of using R-508B, a hexafluoroethane blend?

A2: R-508B is often used as a replacement for older refrigerants like R-13 and R-503.[4] Its advantages include a lower discharge temperature compared to R-23, which can improve compressor longevity, and good performance matching with R-503.[5] It is also non-flammable and has a safety classification of A1.[5]

Q3: What is the Global Warming Potential (GWP) of hexafluoroethane and its blends?

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A3: **Hexafluoroethane** (R-116) and its blends, such as R-508B, have a high Global Warming Potential. The GWP of R-508B is approximately 13,396.[2] This has led to regulations restricting their use in some regions to encourage the adoption of more environmentally friendly alternatives.[2]

Q4: What type of oil is recommended for use with R-508B?

A4: Polyolester (POE) oil is the recommended lubricant for systems using R-508B.[2][5] It is crucial to consult with the compressor manufacturer to ensure the correct viscosity and miscibility for your specific application.[2][5] In some very low-temperature applications, hydrocarbon additives may be necessary to aid in oil circulation.[6]

Q5: Can the efficiency of a system using a hexafluoroethane blend be improved?

A5: Yes, the efficiency, often measured as the Coefficient of Performance (COP), can be improved. Methods include optimizing the refrigeration cycle, using internal heat exchangers for subcooling, and ensuring the system is properly charged and free of leaks.[7] Thermoeconomic optimization of cascade refrigeration systems using R-508B has been shown to increase the COP and exergetic efficiency.[7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with **hexafluoroethane**-based refrigerants.

Q: My ultra-low temperature freezer is not reaching its set point (e.g., only reaching -43°C instead of -50°C). What should I investigate?

A: An inability to reach the target temperature in a cascade system using a **hexafluoroethane** blend can stem from several issues:

- Incorrect Refrigerant Charge: The low-stage system may be undercharged. Static pressure readings can be an indicator, but the manufacturer's specifications for charge weight or pressure at a specific ambient temperature should be followed precisely.[9]
- Missing Additives for Oil Return: In some systems, especially at very low temperatures, additives like propane (R-290) or ethane (R-170) are required. These "sweeping agents"

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prevent the compressor oil from turning to jelly at the outlet of the metering device, which can cause restrictions and a loss of capacity.[9] Operating without them can lead to poor cooling performance.[9]

- System Leak: A leak in the low-stage will result in a loss of refrigerant and, consequently, a
 loss of cooling capacity. A thorough leak check should be performed.
- Restriction in the System: An oil restriction in the low stage, often caused by overloading the unit, can impede refrigerant flow.[10] Flushing the system may be necessary.[10]
- High-Stage System Failure: The low-stage performance is dependent on the high-stage. A
 problem in the high-stage, such as a leak or restriction, will prevent the low-stage from
 reaching its target temperature.[10]

Q: The compressor in the low-temperature stage is cycling frequently or showing signs of frosting. What could be the cause?

A:

- Compressor Frosting: In a cascade system, a frosted R-508B compressor could indicate a leak from the high-stage (e.g., R-404A) into the low-stage.[11]
- Frequent Cycling: The unit may be short-cycling if the proportional band or gain settings on the temperature controller are not optimized.[11] It can also be a sign of a low refrigerant charge.[11]

Q: The system's high-pressure side is reading too high. What are the likely causes?

A:

- Refrigerant Overcharge: An excess of refrigerant in the system will cause an increase in head pressure.[11]
- Dirty Condenser: A dirty or blocked condenser coil will inhibit heat transfer, leading to higher condensation temperatures and pressures.[11]
- Non-condensables: Air or other non-condensable gases in the system will raise the pressure.
 The system may need to be evacuated and recharged.



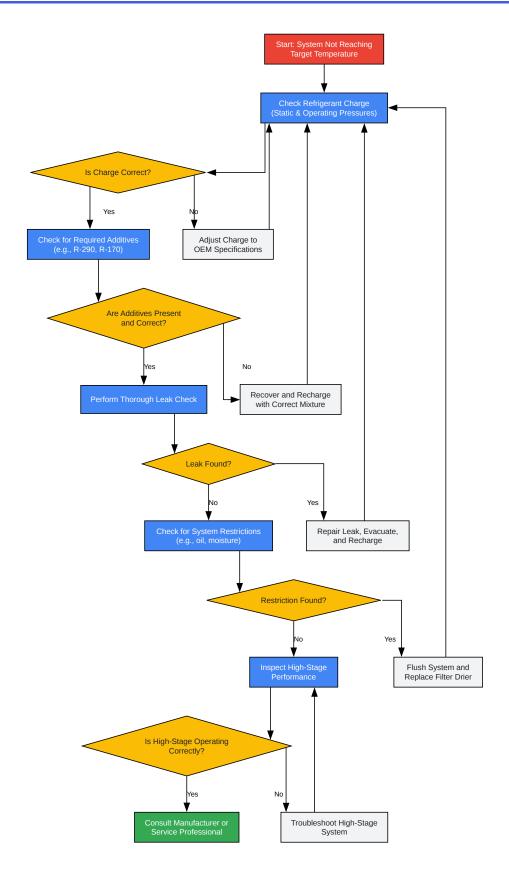


Q: After recharging the low stage with pure R-508B, the performance is worse. Why?

A: If the original equipment manufacturer (OEM) specifies a mixture that includes additives like R-290 or R-170, recharging with only R-508B will likely lead to poor performance.[9] These additives are crucial for proper oil return at ultra-low temperatures. Without them, oil can clog the expansion device, severely restricting refrigerant flow and cooling capacity.[9] Always adhere to the manufacturer's specified refrigerant composition.

Troubleshooting Logic Diagram





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A logical workflow for troubleshooting poor cooling performance.



Data Presentation

Table 1: Physical and Environmental Properties of R-

508B

Property	Value	Reference
Molecular Weight	95.39 g/mol	[2]
Boiling Point (at 1.013 bar)	-87.60 °C	[2]
Critical Temperature	11.2 °C	[2]
Critical Pressure	37.72 bar	[2]
Ozone Depletion Potential (ODP)	0	[6]
Global Warming Potential (GWP, IPCC AR4)	13,396	[2]
ASHRAE Safety Classification	A1	[5]
Composition	54% R-116 / 46% R-23 (by weight)	[2][3]

Table 2: Performance Comparison of R-508B and R-23

Data from a study on a multi-temperature quasi-cascade refrigerating system under specific conditions (Evaporation Temp: -84.4°C, Condensing Temp: -35°C).

Parameter	R-508B	R-23	Improvement with R-508B	Reference
Cooling Capacity	Higher	Lower	Better performance	[12]
Energy Efficiency Ratio (EER)	Higher	Lower	More efficient	[12]
Liquid Density & Fluidity	Better	Lower	More excellent at low temps	[12]



Experimental Protocols

Protocol: Evaluating the Impact of an Internal Heat Exchanger on System COP

This protocol outlines a procedure to quantify the efficiency improvement of a refrigeration system using R-508B by incorporating a liquid-suction heat exchanger (LSHX). An LSHX subcools the liquid refrigerant entering the expansion device and superheats the vapor returning to the compressor.

Objective: To determine the change in the Coefficient of Performance (COP) of a cascade refrigeration system's low-temperature stage (using R-508B) after the installation of an LSHX.

Materials:

- Cascade refrigeration test rig designed for R-508B.
- · Calibrated thermocouples or RTDs.
- Calibrated pressure transducers.
- Power meter for compressor power consumption.
- Mass flow meter for the refrigerant.
- Liquid-suction heat exchanger appropriately sized for the system.
- Data acquisition system.
- R-508B refrigerant and appropriate charging equipment.
- POE oil.

Methodology:

Part 1: Baseline Performance Measurement (Without LSHX)



- System Preparation: Ensure the cascade refrigeration system is operating stably with the manufacturer-specified charge of R-508B and POE oil.
- Instrumentation: Install pressure transducers and temperature sensors at the inlet and outlet of the four main components of the low-stage cycle: compressor, condenser (cascade heat exchanger), expansion valve, and evaporator.
- Set Operating Conditions: Set the high-stage to maintain a constant condensing temperature for the low-stage. Set the desired evaporator temperature (e.g., -80°C).
- Stabilization: Allow the system to run for at least 60 minutes to reach steady-state conditions.
- Data Logging: Once stable, record the following data at 1-minute intervals for 30 minutes:
 - T1, P1: Temperature and pressure at the compressor inlet.
 - T2, P2: Temperature and pressure at the compressor outlet.
 - T₃, P₃: Temperature and pressure at the condenser outlet.
 - T4, P4: Temperature and pressure at the evaporator inlet.
 - W comp: Power consumption of the low-stage compressor.
 - m: Refrigerant mass flow rate.

Calculations:

- Calculate the refrigerating effect (Q_e) using the enthalpy difference across the evaporator
 (h_in h_out) multiplied by the mass flow rate.
- Calculate the baseline COP: COP_baseline = Q_e / W_comp.

Part 2: Performance Measurement with LSHX

 System Modification: Safely recover the refrigerant. Install the liquid-suction heat exchanger between the condenser outlet and the expansion valve (liquid line) and between the evaporator outlet and the compressor inlet (suction line).



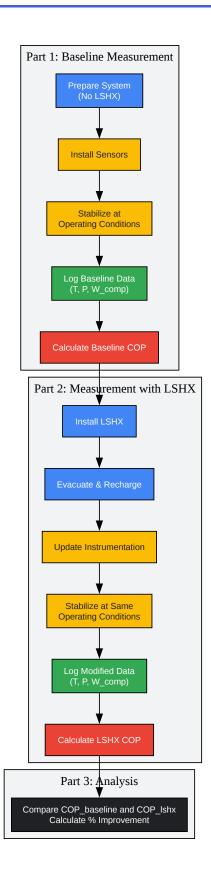
- Evacuation and Recharging: Evacuate the system to remove non-condensables and recharge with the same amount of R-508B.
- Instrumentation Update: Place additional temperature sensors at the inlet and outlet of both fluid paths of the LSHX.
- Repeat Data Logging: Repeat steps 3-5 from Part 1 under the identical operating conditions.
- Calculations:
 - Recalculate the new refrigerating effect (Q e lshx).
 - Measure the new compressor work (W_comp_lshx).
 - Calculate the new COP: COP_lshx = Q_e_lshx / W_comp_lshx.

Part 3: Analysis

- Compare COP: Calculate the percentage improvement in COP:
 - % Improvement = [(COP_lshx COP_baseline) / COP_baseline] * 100.
- Analyze Data: Evaluate the degree of subcooling and superheating achieved with the LSHX and its effect on compressor discharge temperature and overall system performance.

Experimental Workflow Diagram





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Workflow for evaluating the impact of an LSHX on system COP.



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